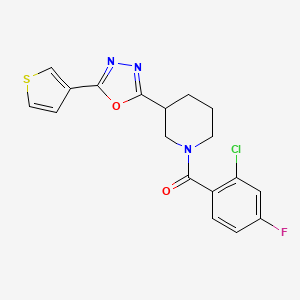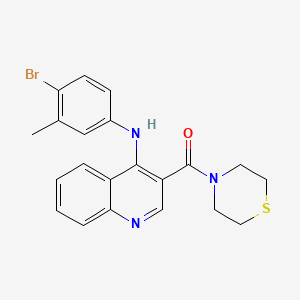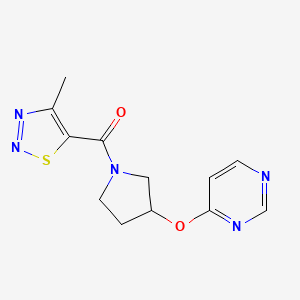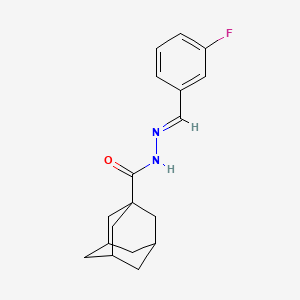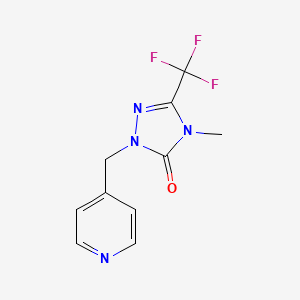![molecular formula C20H19NO3 B2821424 2-[(4-methylphenoxy)methyl]-N-(4-methylphenyl)furan-3-carboxamide CAS No. 899726-13-7](/img/structure/B2821424.png)
2-[(4-methylphenoxy)methyl]-N-(4-methylphenyl)furan-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-methylphenoxy)methyl]-N-(4-methylphenyl)furan-3-carboxamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known by its chemical name, GW501516, and it belongs to a class of drugs called selective androgen receptor modulators (SARMs). GW501516 is an agonist of the peroxisome proliferator-activated receptor-delta (PPAR-delta), a nuclear receptor that regulates lipid and glucose metabolism.
Wirkmechanismus
GW501516 works by activating PPAR-delta, which in turn activates genes involved in lipid and glucose metabolism. This leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, which can improve endurance performance. GW501516 also has anti-inflammatory effects and can inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
GW501516 has been shown to increase endurance performance in animal models and human trials. It has also been shown to improve insulin sensitivity and reduce inflammation in animal models. In addition, GW501516 has been shown to inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using GW501516 in lab experiments is that it is a highly specific agonist of PPAR-delta, which allows researchers to study the effects of PPAR-delta activation without the confounding effects of other nuclear receptors. However, one limitation of using GW501516 in lab experiments is that it has been shown to cause cancer in animal models at high doses, which may limit its potential use in humans.
Zukünftige Richtungen
1. Further studies are needed to determine the optimal dose and duration of treatment with GW501516 for improving endurance performance in humans.
2. Future studies should investigate the potential use of GW501516 in combination with other drugs for treating metabolic disorders such as obesity and type 2 diabetes.
3. Further studies are needed to determine the safety and efficacy of GW501516 for treating cancer in humans.
4. Future studies should investigate the potential use of GW501516 in combination with exercise for improving endurance performance and metabolic health in humans.
5. Further studies are needed to determine the long-term effects of GW501516 on lipid and glucose metabolism, as well as other physiological systems in humans.
Synthesemethoden
The synthesis of GW501516 involves several steps, including the reaction of 4-methylphenol with formaldehyde to form 4-methylbenzyl alcohol, which is then reacted with 2-chloromethylfuran to form the intermediate product. The intermediate product is then reacted with 4-methylphenylamine to form the final product, GW501516.
Wissenschaftliche Forschungsanwendungen
GW501516 has been studied extensively for its potential use in treating metabolic disorders such as obesity and type 2 diabetes. It has also been studied for its potential use in improving endurance performance in athletes. In addition, GW501516 has been studied for its potential use in treating certain types of cancer, such as colon cancer.
Eigenschaften
IUPAC Name |
2-[(4-methylphenoxy)methyl]-N-(4-methylphenyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-14-3-7-16(8-4-14)21-20(22)18-11-12-23-19(18)13-24-17-9-5-15(2)6-10-17/h3-12H,13H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLUOCLMMJJDLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(OC=C2)COC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-methylphenoxy)methyl]-N-(4-methylphenyl)furan-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-(Benzo[d][1,3]dioxol-5-ylamino)-7-methyl-1,8-naphthyridin-3-yl)(2-methylpiperidin-1-yl)methanone](/img/structure/B2821344.png)
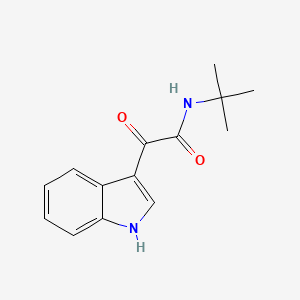
![5-ethyl-3-oxo-N-phenethyl-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2821350.png)

![3-{[(2,4-dichlorobenzyl)oxy]imino}-N-(4-phenoxyphenyl)propanamide](/img/structure/B2821352.png)
![methyl 2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2821353.png)
![1-[4-[4-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2821355.png)
